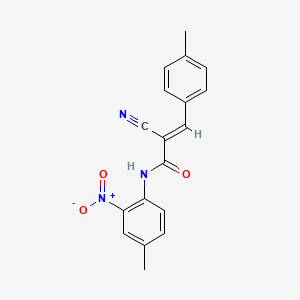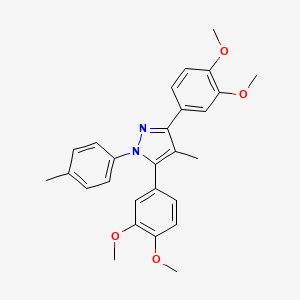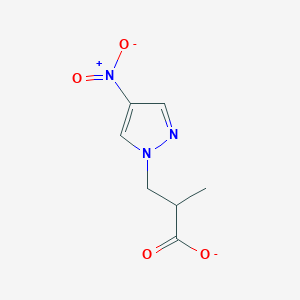![molecular formula C21H22N4O4 B10922769 1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10922769.png)
1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine, which is then subjected to further reactions to introduce the piperidinecarboxamide moiety. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common reagents and conditions for substitution reactions include halogenating agents and nucleophiles.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE include other isoxazole and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. The uniqueness of 1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-12-18-16(21(27)25-9-7-14(8-10-25)19(22)26)11-17(23-20(18)29-24-12)13-3-5-15(28-2)6-4-13/h3-6,11,14H,7-10H2,1-2H3,(H2,22,26) |
InChI Key |
MVOAOSISEKTLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10922694.png)
![4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10922712.png)
![3-{[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10922714.png)
![1-methyl-5-(trifluoromethyl)-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10922726.png)
![[4-(3-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10922740.png)

![methyl 5-ethyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10922748.png)
![4,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B10922749.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922751.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922756.png)
![6-(4-fluorophenyl)-3-methyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922758.png)
![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10922760.png)


